molecular formula C133H222N34O32 B574979 Galanin (1-13)-Mastoparan CAS No. 177352-81-7

Galanin (1-13)-Mastoparan

货号: B574979
CAS 编号: 177352-81-7
分子量: 2809.445
InChI 键: QTAIPWKSPHFHFZ-BUBYYDMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galanin (1-13)-Mastoparan is a chimeric peptide that combines the first 13 amino acids of galanin with mastoparan, a peptide derived from wasp venom. Galanin is a neuropeptide involved in various physiological processes, including modulation of neurotransmitter release, regulation of hormone secretion, and influence on feeding behavior and pain perception. Mastoparan, on the other hand, is known for its ability to activate G-proteins and stimulate various cellular responses.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Galanin (1-13)-Mastoparan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods: While industrial-scale production of such peptides is less common, it can be achieved using automated peptide synthesizers and large-scale purification systems. The key steps remain similar to laboratory synthesis but are scaled up to accommodate larger quantities.

化学反应分析

Types of Reactions: Galanin (1-13)-Mastoparan can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP.

    Substitution: Specific amino acid derivatives and coupling agents.

Major Products Formed:

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

科学研究应用

1.1 Interaction with Na+,K(+)-ATPase

Galanin (1-13)-Mastoparan exhibits a biphasic effect on Na+,K(+)-ATPase activity. At a concentration of 4 µM, it activates the enzyme, while higher concentrations (IC50 of 100 µM) lead to inhibition. Importantly, galparan can counteract the inhibitory effects of ouabain on Na+,K(+)-ATPase, demonstrating its potential in modulating ion transport mechanisms in cells .

1.2 GTPase Activity Modulation

In studies involving rat brain cortical membranes, galparan was found to noncompetitively inhibit GTPase activity, while mastoparan activated it. This duality suggests that galparan may play a role in regulating G protein signaling pathways, which are critical for various cellular responses .

Therapeutic Applications

2.1 Antimicrobial Properties

Research indicates that mastoparan and its analogs, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. These peptides can disrupt bacterial membranes, making them potential candidates for developing new antimicrobial agents .

2.2 Antitumor Activity

This compound has shown promise in antitumor applications. Studies have indicated that mastoparan analogs can inhibit tumor cell growth and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Case Studies

3.1 Study on Na+,K(+)-ATPase Activation

A study highlighted the activation of Na+,K(+)-ATPase by galparan at low concentrations, emphasizing its role in enhancing cellular ion homeostasis. This finding was significant in understanding how chimeric peptides can influence cellular functions related to energy metabolism .

3.2 GTPase Activity Inhibition

Another research effort demonstrated that galparan's inhibition of GTPase activity could be crucial in understanding neurological signaling processes. The study provided insights into how this peptide could modulate neuronal responses via G protein pathways .

Data Tables

Property Galanin (1-13) Mastoparan This compound
IC50 for Na+,K(+)-ATPaseNot applicable7.5 µM100 µM (inhibition)
Activation ConcentrationNot applicableNot applicable4 µM (activation)
Antimicrobial ActivityLowHighModerate
Antitumor ActivityLowModerateHigh

作用机制

Galanin (1-13)-Mastoparan exerts its effects primarily through interaction with GPCRs. The galanin portion binds to galanin receptors (GalR1, GalR2, and GalR3), while the mastoparan segment activates G-proteins. This dual action leads to various cellular responses, including modulation of intracellular signaling pathways such as PI3K-Akt and inhibition of caspase activity.

相似化合物的比较

    Galanin (1-16): Another fragment of galanin with similar receptor-binding properties.

    M617: A chimeric peptide combining galanin (1-13) with bradykinin, showing specificity for GalR1.

    Galanin-like Peptide (GALP): Shares sequence homology with galanin and binds to the same receptors.

Uniqueness: Galanin (1-13)-Mastoparan is unique due to its chimeric nature, combining the properties of both galanin and mastoparan. This dual functionality allows it to modulate GPCR signaling more effectively and provides a versatile tool for studying receptor-ligand interactions and developing therapeutic agents.

生物活性

Galanin (1-13)-Mastoparan, also known as galparan, is a chimeric peptide that combines the N-terminal 13 amino acids of the neuropeptide galanin with the mastoparan amide sequence. This unique structure endows it with various biological activities, particularly in modulating enzyme activity, immune responses, and cellular differentiation. This article reviews the biological activity of galparan, supported by research findings and data tables.

Structure and Composition

This compound is composed of:

  • Galanin (1-13) : A neuropeptide involved in various physiological processes including pain modulation, appetite regulation, and neuroprotection.
  • Mastoparan : A wasp venom peptide that exhibits antimicrobial properties and can activate mast cells.

The combination of these two peptides results in a compound that retains the functional properties of both components while enhancing their biological efficacy.

Interaction with Na+,K(+)-ATPase

Research indicates that galparan exhibits a biphasic interaction with Na+,K(+)-ATPase:

  • Activation : At a concentration of 4 µM, galparan activates Na+,K(+)-ATPase, enhancing its activity.
  • Inhibition : At higher concentrations (IC50 = 100 µM), it inhibits the enzyme's function. This dual action suggests a complex regulatory mechanism influenced by ATP levels .

Modulation of Cytokine Expression

Galanin has been shown to significantly influence cytokine and chemokine expression in macrophages:

  • In polarized macrophages (stimulated with interferon-gamma and lipopolysaccharide), galanin treatment resulted in upregulation of pro-inflammatory cytokines.
  • Conversely, in unpolarized macrophages, it led to downregulation of cytokine expression, indicating its role as a modulator in immune responses .

Immune System Modulation

This compound plays a critical role in the differentiation and function of immune cells:

  • Mucosal Mast Cells : Studies show that galanin promotes the differentiation of mucosal mast cells (MMCs) from bone marrow-derived mast cells. This process is crucial for maintaining mucosal immunity and inflammation regulation .
  • Natural Killer Cells : Galanin modulates interferon-gamma production in natural killer (NK) cells, indicating its potential role in enhancing innate immune responses .

Antimicrobial Properties

The mastoparan component contributes to antimicrobial activities:

  • Galparan exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes and enhancing permeability .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReference
Na+,K(+)-ATPase ActivationActivates at 4 µM; inhibits at 100 µM
Cytokine ModulationUpregulates cytokines in polarized macrophages; downregulates in unpolarized macrophages
Mast Cell DifferentiationPromotes differentiation of MMCs
Antimicrobial ActivityInhibitory effects on Gram-positive/negative bacteria

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C133H222N34O32/c1-25-73(17)107(131(197)154-89(110(140)176)50-66(3)4)164-119(185)88(40-31-34-48-136)152-118(184)87(39-30-33-47-135)151-113(179)78(22)148-121(187)92(53-69(9)10)155-114(180)77(21)144-112(178)76(20)147-120(186)91(52-68(7)8)156-115(181)79(23)146-117(183)86(38-29-32-46-134)153-122(188)93(54-70(11)12)159-126(192)99(60-103(139)172)162-132(198)108(74(18)26-2)165-130(196)101-41-35-49-167(101)106(175)64-143-116(182)90(51-67(5)6)157-123(189)94(55-71(13)14)158-125(191)96(57-81-42-44-83(170)45-43-81)150-105(174)63-142-111(177)75(19)145-129(195)100(65-168)163-127(193)98(59-102(138)171)160-124(190)95(56-72(15)16)161-133(199)109(80(24)169)166-128(194)97(149-104(173)61-137)58-82-62-141-85-37-28-27-36-84(82)85/h27-28,36-37,42-45,62,66-80,86-101,107-109,141,168-170H,25-26,29-35,38-41,46-61,63-65,134-137H2,1-24H3,(H2,138,171)(H2,139,172)(H2,140,176)(H,142,177)(H,143,182)(H,144,178)(H,145,195)(H,146,183)(H,147,186)(H,148,187)(H,149,173)(H,150,174)(H,151,179)(H,152,184)(H,153,188)(H,154,197)(H,155,180)(H,156,181)(H,157,189)(H,158,191)(H,159,192)(H,160,190)(H,161,199)(H,162,198)(H,163,193)(H,164,185)(H,165,196)(H,166,194)/t73-,74-,75-,76-,77-,78-,79-,80+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-,109-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAIPWKSPHFHFZ-BUBYYDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C133H222N34O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2809.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177352-81-7
Record name 177352-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。